molecular formula C8H10ClN B1338069 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride CAS No. 2299-00-5

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride

Cat. No.: B1338069
CAS No.: 2299-00-5
M. Wt: 155.62 g/mol
InChI Key: DMXZQYQZYGGJTC-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride (CAS 2299-00-5) is a benzocyclobutene-derivative amine of significant interest in organic and medicinal chemistry research . With a molecular formula of C 8 H 9 N·ClH and a molecular weight of 155.63 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecular architectures . Its rigid bicyclic framework is a valuable precursor in various chemical transformations, including nucleophilic substitution and reductive amination reactions, which are fundamental for constructing novel chemical entities . The research value of this amine is particularly underscored by its role as a key intermediate in the synthetic pathway of pharmaceutical compounds such as Ivabradine, a medication used for the treatment of certain cardiovascular conditions . The compound is offered for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can procure this chemical in quantities suitable for lab-scale development, with packaging options ranging from grams to kilograms .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZQYQZYGGJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511605
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2299-00-5
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The amine group is then introduced through a series of reactions, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Organic Synthesis

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride serves as a crucial building block in organic synthesis:

  • Reagent Use: It acts as a reagent in various chemical reactions, including oxidation and substitution reactions, allowing for the introduction of functional groups into complex molecules.
  • Polymer Chemistry: Its unique structure makes it suitable for creating specialty polymers used in optical applications and materials science .

Biological Research

The compound has been investigated for its biological activities:

  • Biological Interactions: Studies suggest potential interactions with biomolecules, indicating its role in modulating enzyme activities and receptor functions.
  • Therapeutic Potential: Preliminary research highlights its potential as a precursor for drug development, particularly in creating compounds with antibacterial and anticancer properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Drug Development: Its derivatives have shown promise as therapeutic agents against various diseases due to their biological activity profiles .
  • Antibacterial and Anticancer Agents: Certain derivatives are being studied for their efficacy against bacterial strains and cancer cell lines, suggesting a pathway for new drug formulations .

Case Studies

Here are some notable studies that illustrate the applications of this compound:

Study ReferenceFocus AreaFindings
Antibacterial PropertiesDerivatives showed significant activity against multiple bacterial strains, indicating potential for new antibiotic development.
Anticancer ActivityCertain compounds derived from this bicyclic structure demonstrated cytotoxic effects on cancer cell lines, suggesting therapeutic applications in oncology.
Optical MaterialsThe compound's polymer derivatives were found to possess valuable optical properties suitable for lenses and data storage media.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Stability Data :

  • Parent compound: Stable at 25°C for 24 months; degradation <2% .
  • Fluorinated analogs: Degrade by 15% under accelerated conditions (40°C/75% RH) due to hydrolytic defluorination .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its chemical reactivity and biological interactions. The specific arrangement of its atoms allows for diverse functionalization, which is crucial for developing derivatives with enhanced biological properties.

Biological Activity Overview

Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene-7-amine exhibit promising antibacterial and anticancer activities. These derivatives have been studied extensively for their effectiveness against various bacterial strains and cancer cell lines.

Antibacterial Activity

Studies have shown that certain derivatives of bicyclo[4.2.0]octa-1,3,5-trien-7-amine possess significant antibacterial properties. For instance, compounds synthesized from this framework have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Compound NameActivityTarget BacteriaReference
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-oneAntibacterialE. coli
7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-oneAntibacterialS. aureus

Anticancer Activity

The anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives has also been documented in various studies. The compounds have shown cytotoxic effects against several cancer cell lines.

Compound NameIC50 (µM)Cancer Cell LineReference
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one0.021 ± 0.002Jurkat (T-cell leukemia)
7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one0.048 ± 0.004K562 (chronic myeloid leukemia)

The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene derivatives exert their biological effects is an area of active research. Preliminary findings suggest that these compounds may interact with specific enzymes or receptors involved in cell proliferation and bacterial resistance mechanisms.

Case Studies

Several case studies highlight the potential therapeutic applications of bicyclo[4.2.0]octa-1,3,5-triene derivatives:

  • Antibacterial Efficacy : A study demonstrated that a derivative effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent.
  • Cytotoxicity Against Cancer Cells : Another investigation reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.

Q & A

Q. Table 1: Key Synthesis Steps

StepReagents/ConditionsPurposeYield
IodinationI₂, HIO₃, H₂SO₄Introduce α-iodo group85%
CyclizationAlCl₃, CH₂Cl₂Form bicyclo[4.2.0] core72%
Chiral Reduction(S)-Oxazaborole catalystEnantioselective synthesis90%

Advanced: How can researchers resolve contradictions in enantiomeric purity data across studies?

Answer:
Discrepancies in enantiomeric ratios often arise from catalyst efficiency or reaction kinetics . To address this:

  • Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomers .
  • Optimize reaction time and temperature to minimize racemization.
  • Validate purity via polarimetry (specific rotation [α]D²⁵ = +23° for the (S)-enantiomer) .

Advanced: What analytical methods are recommended for structural validation?

Answer:

  • NMR : Confirm bicyclic structure (¹H NMR: δ 6.5–7.0 ppm for aromatic protons; ³J coupling for bicyclic geometry) .
  • GC-MS : Detect impurities (e.g., Bicyclo[4.2.0]octa-1,3,5-trien-7-ol at m/z 120) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: 14.8%; experimental: ≥14.5%) .

Basic: What purity standards are critical for pharmacological studies?

Answer:

  • HPLC Purity : >98.5% (single impurity <0.1%) .
  • Residual Solvents : <500 ppm for dichloromethane (ICH Q3C guidelines).
  • Heavy Metals : <10 ppm (USP <231>).

Advanced: How do structural modifications (e.g., bromination) affect physicochemical properties?

Answer:
Derivatives like 5-bromo analogs (CAS: 1071449-08-5) exhibit:

  • Increased LogP : From 1.2 (parent) to 2.1 (brominated), enhancing lipophilicity.
  • Altered Bioactivity : Bromine’s electron-withdrawing effects reduce metabolic stability but increase receptor affinity .
    Method : Introduce Br₂ in acetic acid, followed by recrystallization (yield: 65%) .

Advanced: What metabolic pathways are hypothesized for this compound?

Answer:

  • Phase I Metabolism : Demethylation of methoxy groups by CYP2D6, forming 3,4-dihydroxy derivatives (detected via LC-MS/MS) .
  • Phase II Conjugation : Glucuronidation at the amine group (confirmed by β-glucuronidase hydrolysis assays) .

Basic: What safety precautions are advised for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (irritant to eyes/skin).
  • Ventilation : Use fume hoods to avoid inhalation (LD50 in mice: 550 mg/kg, ip) .
  • Storage : 2–8°C in airtight containers (hygroscopic).

Advanced: How can computational modeling aid in optimizing synthesis?

Answer:

  • DFT Calculations : Predict transition states for cyclization (activation energy ~25 kcal/mol).
  • Molecular Dynamics : Simulate solvent effects (CH₂Cl₂ vs. THF) on reaction rates .

Advanced: What strategies resolve low yields in large-scale syntheses?

Answer:

  • Flow Chemistry : Improves heat dissipation during exothermic cyclization (yield increase from 72% to 88%) .
  • Catalyst Recycling : Reuse chiral catalysts via immobilization on silica gel (cost reduction by 40%) .

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